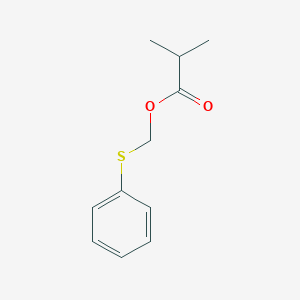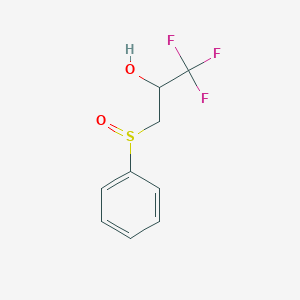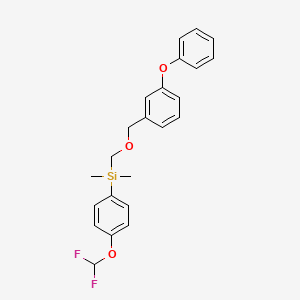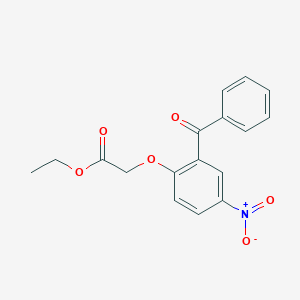
Nonadec-13-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadec-13-enoic acid: is a long-chain monounsaturated fatty acid with a carbon chain length of 19 atoms and a double bond at the 13th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Nonadec-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where a suitable precursor with a double bond is subjected to metathesis catalysts to form the desired product. Another method involves the elongation of shorter-chain fatty acids through a series of reactions, including oxidation and reduction steps .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction and purification of this compound from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: : Nonadec-13-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxoacids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the saturated fatty acid, nonadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, where reagents like bromine or chlorine are used to form halogenated derivatives.
Major Products: : The major products formed from these reactions include oxoacids, ketones, saturated fatty acids, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Nonadec-13-enoic acid is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block in the production of polymers, surfactants, and lubricants .
Biology: : In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on metabolic pathways and signaling mechanisms .
Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for its role in the treatment of conditions like cardiovascular diseases and metabolic disorders .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and bio-based lubricants. Its unique properties make it suitable for use in environmentally friendly and sustainable products .
Wirkmechanismus
Nonadec-13-enoic acid exerts its effects through various molecular targets and pathways. It can interact with cell membrane phospholipids, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress by interacting with specific receptors and enzymes . The compound’s ability to donate electrons and neutralize free radicals contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Nonadec-13-enoic acid is similar to other long-chain monounsaturated fatty acids, such as oleic acid (octadec-9-enoic acid) and eicosenoic acid (eicos-11-enoic acid) .
Uniqueness: : What sets this compound apart is its specific chain length and the position of the double bond. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
| 104061-37-2 | |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
nonadec-13-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7H,2-5,8-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
FQWSRDQVIFNBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
